molecular formula C15H14Cl2N2O2 B12909534 3-Quinolinecarbonitrile, 4-chloro-7-(4-chlorobutoxy)-6-methoxy- CAS No. 380844-38-2

3-Quinolinecarbonitrile, 4-chloro-7-(4-chlorobutoxy)-6-methoxy-

Cat. No.: B12909534
CAS No.: 380844-38-2
M. Wt: 325.2 g/mol
InChI Key: AFKXMNNFCNSZGI-UHFFFAOYSA-N
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Description

4-Chloro-7-(4-chlorobutoxy)-6-methoxyquinoline-3-carbonitrile is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes chloro, butoxy, methoxy, and carbonitrile functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-(4-chlorobutoxy)-6-methoxyquinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloroquinoline with 4-chlorobutanol in the presence of a base to form the butoxy derivative. This intermediate is then subjected to further reactions, including methoxylation and nitrile formation, to yield the final product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(4-chlorobutoxy)-6-methoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Chloro-7-(4-chlorobutoxy)-6-methoxyquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-7-(4-chlorobutoxy)-6-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-(4-chlorobutoxy)-6-methoxyquinoline: Lacks the carbonitrile group.

    4-Chloro-7-(4-chlorobutoxy)-quinoline-3-carbonitrile: Lacks the methoxy group.

    4-Chloro-6-methoxyquinoline-3-carbonitrile: Lacks the butoxy group.

Uniqueness

4-Chloro-7-(4-chlorobutoxy)-6-methoxyquinoline-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

380844-38-2

Molecular Formula

C15H14Cl2N2O2

Molecular Weight

325.2 g/mol

IUPAC Name

4-chloro-7-(4-chlorobutoxy)-6-methoxyquinoline-3-carbonitrile

InChI

InChI=1S/C15H14Cl2N2O2/c1-20-13-6-11-12(19-9-10(8-18)15(11)17)7-14(13)21-5-3-2-4-16/h6-7,9H,2-5H2,1H3

InChI Key

AFKXMNNFCNSZGI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OCCCCCl

Origin of Product

United States

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